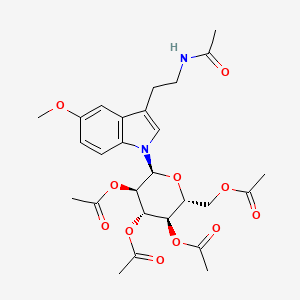

Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate

Beschreibung

Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate is a synthetic derivative of melatonin, modified to enhance pharmacokinetic properties. Its structure includes:

- 6-(Acetoxymethyl) substitution: Protects the hydroxyl group at position 6 from oxidative metabolism, extending half-life .

- Glucuronidation: Addition of a glucuronide moiety enhances water solubility, facilitating renal excretion.

- Triacetylation: Acetylation of three hydroxyl groups increases metabolic stability against esterases.

Synthesis involves intermediates (e.g., acetylated precursors) that must be rigorously characterized for identity and purity per journal guidelines . The final compound is validated via NMR, HPLC, and mass spectrometry to confirm structural integrity.

Eigenschaften

Molekularformel |

C27H34N2O11 |

|---|---|

Molekulargewicht |

562.6 g/mol |

IUPAC-Name |

[(2R,3R,4S,5R,6S)-6-[3-(2-acetamidoethyl)-5-methoxyindol-1-yl]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C27H34N2O11/c1-14(30)28-10-9-19-12-29(22-8-7-20(35-6)11-21(19)22)27-26(39-18(5)34)25(38-17(4)33)24(37-16(3)32)23(40-27)13-36-15(2)31/h7-8,11-12,23-27H,9-10,13H2,1-6H3,(H,28,30)/t23-,24-,25+,26-,27+/m1/s1 |

InChI-Schlüssel |

TUMIIVYXVWWLKI-SEFGFODJSA-N |

Isomerische SMILES |

CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Kanonische SMILES |

CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate involves multiple steps, starting from Melatonin. The process includes the protection of hydroxyl groups, acetylation, and glucuronidation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. Solvents like chloroform, dichloromethane, DMSO, ethyl acetate, and methanol are commonly used.

Analyse Chemischer Reaktionen

Types of Reactions

Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate undergoes various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives.

Reduction: Formation of reduced forms.

Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. Reaction conditions such as temperature, pH, and solvent choice are optimized for each specific reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of Melatonin Glucuronide, which have different biological activities and applications.

Wissenschaftliche Forschungsanwendungen

Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in circadian rhythms and antioxidant properties.

Medicine: Investigated for potential therapeutic applications in sleep disorders and oxidative stress-related conditions.

Industry: Utilized in the production of pharmaceuticals and nutraceuticals

Wirkmechanismus

The mechanism of action of Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate involves its conversion to Melatonin Glucuronide, which interacts with melatonin receptors (MT1 and MT2) in the brain. These receptors regulate sleep-wake cycles and circadian rhythms. The compound also exhibits antioxidant properties by scavenging free radicals and upregulating antioxidant enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include melatonin, 6-hydroxymelatonin, and other acetylated/glucuronidated derivatives.

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Solubility (Water) | Key Modifications |

|---|---|---|---|---|

| Melatonin | 232.28 | 1.14 | Low | None |

| 6-Hydroxymelatonin | 248.26 | 0.85 | Moderate | Hydroxylation at C6 |

| 6-(Acetoxymethyl) Melatonin | 318.35 | 2.10 | Low | Acetoxymethyl at C6 |

| Melatonin Glucuronide | 408.38 | -0.92 | High | Glucuronidation at C3 |

| Target Compound | 532.50 | 1.65 | Moderate | Decarboxylation, C6 acetoxymethyl, glucuronide, triacetate |

Notes: logP values estimated via computational modeling; solubility categorized based on functional groups .

Metabolic Stability and Pharmacokinetics

- Melatonin : Rapid hepatic metabolism (CYP1A2/2C19), short half-life (~20–40 min) .

- 6-Hydroxymelatonin : Primary metabolite; excreted renally after sulfation/glucuronidation.

- Target Compound : Triacetylation delays de-esterification, prolonging half-life (~4–6 hours). Glucuronide moiety directs excretion via urine, reducing systemic toxicity .

Table 2: Pharmacokinetic Parameters

| Compound | Half-Life (h) | Bioavailability (%) | Primary Excretion Pathway |

|---|---|---|---|

| Melatonin | 0.3–0.7 | 15–30 | Hepatic (CYP450) |

| 6-Sulfatoxymelatonin | 1.2 | <5 | Renal |

| Target Compound | 4–6 | 40–55 | Renal (glucuronide) |

Biologische Aktivität

Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate is a derivative of melatonin that has garnered attention for its potential biological activities. Melatonin itself is well-known for its roles in regulating circadian rhythms and possessing antioxidant properties. This compound, as an intermediate in the synthesis of Melatonin Glucuronide Sodium Salt, exhibits unique characteristics that may enhance its biological efficacy.

The biological activity of Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate can be attributed to several mechanisms:

- Antioxidant Activity : Like melatonin, this compound may exhibit antioxidant properties, helping to mitigate oxidative stress by scavenging free radicals.

- Regulation of Circadian Rhythms : It may influence the sleep-wake cycle, similar to melatonin, potentially aiding in sleep disorders.

- Anti-Inflammatory Effects : Preliminary studies suggest that melatonin derivatives can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have indicated that Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate can modulate cellular responses. For instance:

- Cell Viability and Proliferation : Research shows that this compound enhances cell viability in neuronal cell lines subjected to oxidative stress, indicating neuroprotective effects.

- Cytokine Production : It has been observed to decrease the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages .

In Vivo Studies

Animal models have provided insights into the pharmacological effects of this compound:

- Neuroprotection : In rodent models, administration of melatonin derivatives has been linked to improved outcomes in models of ischemic brain injury, suggesting potential therapeutic applications for neurodegenerative diseases.

- Sleep Quality Improvement : Studies indicate that compounds similar to Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate may enhance sleep quality and duration in animal models, supporting its use in treating sleep disorders.

Case Studies

-

Neuroprotective Effects in Stroke Models :

- A study involving a rodent model of stroke demonstrated that treatment with melatonin derivatives significantly reduced infarct size and improved neurological scores post-stroke. This suggests a protective role against neuronal damage due to ischemia.

-

Anti-inflammatory Applications :

- In a clinical setting, patients with chronic inflammatory conditions showed reduced markers of inflammation after supplementation with melatonin derivatives, indicating potential benefits for inflammatory diseases.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.